1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride
Description
Properties
Molecular Formula |
C12H17Cl2F3N2 |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-6-4-10(16)5-7-17;;/h1-3,8,10H,4-7,16H2;2*1H |
InChI Key |
HFRLLFZLCHHXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperidin-4-amine with 3-(Trifluoromethyl)phenyl Precursors
One common synthetic approach involves alkylation reactions where piperidin-4-amine or its derivatives are alkylated with halogenated trifluoromethyl-substituted aromatic compounds.
- Starting Materials: 3-(Trifluoromethyl)phenyl halides or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone derivatives.
- Reaction Conditions: Alkylation typically carried out in biphasic systems with dry acetone, potassium carbonate, and catalytic potassium iodide at approximately 60 °C.
- Yields: Reported yields range from 44% to 78%, depending on the substrate and reaction conditions.
- Purification: Final products are purified by chromatography and characterized by HPLC, NMR (¹H, ¹³C, ¹⁹F), and elemental analysis.
Table 1. Alkylation Reaction Parameters and Yields
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Purity Assessment |
|---|---|---|---|---|---|---|
| 1 | 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | Potassium carbonate | Dry acetone | 60 | 44-78 | HPLC, NMR, Elemental Analysis |
Source: Pharmacological study on 3-(trifluoromethyl)anilide derivatives
Cyanamide and Guanidine Intermediate Route
Another synthetic route involves the formation of cyanamide intermediates from arylamines, which are subsequently converted into amine hydrochlorides and then reacted to form the target compound.
- Key Steps:
- Single-step cyanation of arylamine with cyanogen bromide (less preferred due to toxicity and lower yields).
- Preferred three-step process via thiourea intermediates, avoiding cyanogen bromide and improving yields.
- Conversion to Amine Hydrochlorides: Achieved via one-pot reaction using trimethylorthoformate and catalytic sulfuric acid to minimize dimethylation byproducts.
- Final Step: Heating amine hydrochlorides with N-methyl-N-arylcyanamides to yield trisubstituted guanidines, which can be precursors to the target compound.
Table 2. Cyanamide Route Summary
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Cyanation | Cyanogen bromide (toxic) or thiourea route | Thiourea route preferred | Higher yield, safer |
| Amine hydrochloride prep | Trimethylorthoformate + H2SO4 (catalytic) | Limits dimethylation byproducts | >90% purity |
| Guanidine formation | Heating amine hydrochloride + cyanamide | Two methods: amine + cyanamide or vice versa | Yields vary, up to 35% |
Source: Synthesis of N′-3-(Trifluoromethyl)phenyl derivatives
Epoxide Ring-Opening and Piperidin-4-ol Intermediate Route
This method synthesizes piperidin-4-amine derivatives via epoxide intermediates, which are then reacted with substituted phenols or amines.
- Epoxide Formation: Reaction of optically active epichlorohydrin with substituted phenols in the presence of cesium carbonate under reflux.
- Ring-Opening: The epoxide intermediate is reacted with 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol in ethanol under reflux to afford the desired piperidin-4-amine derivatives.
- Yields: Two-step overall yields range from 19% to 50% after purification.
- Purification: Silica gel column chromatography is used to isolate the final product.
Table 3. Epoxide Route Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxide formation | Epichlorohydrin + substituted phenol, Cs2CO3, reflux | Moderate | Some byproducts removed by chromatography |
| Ring-opening | Epoxide + 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, reflux in ethanol | 19-50 | Purified by silica gel column |
Source: Piperidinol derivatives synthesis for anti-tuberculosis activity
Salt Formation: Dihydrochloride Preparation
- The free base piperidin-4-amine derivative is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This step enhances compound stability and solubility.
- Salt formation is generally performed at room temperature with stirring, followed by isolation of the crystalline dihydrochloride.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield Range | Scalability |
|---|---|---|---|---|
| Direct Alkylation | Straightforward, moderate to good yields | Requires careful control to avoid side reactions | 44-78% | Good |
| Cyanamide Intermediate Route | Higher yields, safer than cyanogen bromide | Multi-step, longer synthesis time | Up to 35% for guanidine intermediates | Moderate |
| Epoxide Ring-Opening Route | Allows chiral synthesis, useful for SAR studies | Moderate yields, purification required | 19-50% | Moderate |
| Salt Formation (Dihydrochloride) | Improves stability and solubility | Additional step, requires acid handling | Quantitative | High |
Research Findings and Optimization Notes
- The cyanamide route is favored for its improved yields and avoidance of toxic reagents like cyanogen bromide, despite being longer.
- Direct alkylation is widely used due to its simplicity but requires optimization to minimize byproducts.
- Epoxide intermediates enable chiral and substituted derivatives, useful for structure-activity relationship (SAR) studies in drug development.
- Purification methods such as column chromatography and HPLC are critical to achieve high purity (>95%) for biological testing.
- Salt formation to the dihydrochloride form is essential for pharmaceutical formulation, improving compound handling.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound with potential applications in various scientific research fields. The compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is connected to a piperidine ring. The dihydrochloride form enhances its solubility in water.
Scientific Research Applications
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride has diverse applications in scientific research:
- Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
- Biology: It is employed in studying biological pathways and as a probe for investigating enzyme activities.
- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves the following steps:
- Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
- Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
- Coupling with Phenyl Ring: The phenyl ring is coupled with the piperidine ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
- Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1211512-12-7
- Molecular Formula : C₁₂H₁₆Cl₂F₃N₂ (base: C₁₂H₁₄F₃N₂)
- Appearance : White to off-white crystalline powder
- Purity : ≥95% (industrial grade)
- Storage : Room temperature
The trifluoromethyl group (-CF₃) at the meta position of the phenyl ring confers electron-withdrawing properties, influencing the compound’s reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Table 1: Piperidine-Based Analogues
Key Observations :
- Substituent Position : The meta-CF₃ group in the target compound contrasts with para-substituted analogues (e.g., 4-Cl-benzyl in ), which may alter steric and electronic interactions in receptor binding.
- Salt Forms: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ).
Heterocyclic Variants with Trifluoromethylphenyl Groups
Table 2: Heterocycle Comparison
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride | Triazole-linked | 4-CF₃-benzyl, nitro-triazole | 127–128 | Anti-Chagasic agent (IC₅₀ = 0.5 μM) | |
| 1-(4-TRIFLUOROMETHYL-BENZYL)-PYRROLIDIN-3-YLAMINE DIHYDROCHLORIDE | Pyrrolidine | 4-CF₃-benzyl | N/A | Potential kinase inhibition | |
| RB-005 (1-[2-(4-octylphenyl)ethyl]piperidin-4-amine) | Piperidine | Octylphenyl chain | N/A | SphK inhibitor (docking score: -7.36 kcal/mol) |
Key Observations :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) cores affect conformational flexibility and binding pocket compatibility .
Physicochemical and Pharmacokinetic Profiles
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity : The target compound’s LogP (~2.1) indicates moderate membrane permeability, suitable for CNS targets.
- Solubility : Dihydrochloride salts (target, ) generally outperform hydrochloride salts (e.g., ) in aqueous solubility due to increased ionic character.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article will delve into its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C12H14F3N2·2HCl
- Molecular Weight : 303.16 g/mol
- CAS Number : 228629-93-0
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to act as a selective antagonist or inhibitor at certain receptor sites, particularly in the central nervous system. The trifluoromethyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration.
Pharmacological Profile
This compound has been studied for its effects on various biological targets:
- Dopamine Receptors : Studies suggest that this compound may exhibit antagonistic properties at dopamine D2 receptors, impacting conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptors : It may also interact with serotonin receptors, which could influence mood disorders and anxiety.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities associated with neurodegenerative diseases. For example, it has shown potential as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, a target implicated in Alzheimer's disease.
Table 1: In Vitro Activity Data
In Vivo Studies
Animal studies have indicated that the compound may possess neuroprotective properties. In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.
Case Study Example
A study published in Neuroscience Letters evaluated the effects of this compound on cognitive deficits induced by neurotoxic agents. The results indicated that treatment with the compound significantly reversed deficits in memory retention and spatial learning tasks compared to control groups.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the piperidine ring and phenyl substituents can significantly alter its biological activity. The presence of the trifluoromethyl group was found to enhance receptor binding affinity.
Table 2: SAR Findings
| Compound Variant | Activity Change | Notable Modifications |
|---|---|---|
| Base Compound | - | Original structure |
| Piperidine N-Methyl | ↑ | Methylation at nitrogen |
| Phenyl Hydroxyl | ↓ | Hydroxyl substitution on phenyl |
Q & A
Q. What are the optimal synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the piperidine ring, (2) introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions, and (3) dihydrochloride salt formation using HCl. Key optimizations include:
- Solvent selection : Dichloromethane or dimethylformamide for improved solubility .
- Temperature control : Moderate heating (50–80°C) to accelerate substitution reactions without decomposition .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Yield enhancement : Stoichiometric adjustments (e.g., 1.2 equivalents of 3-(trifluoromethyl)phenylboronic acid in coupling reactions) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR to confirm substitution patterns on the piperidine ring and benzyl group. The trifluoromethyl group shows a distinct -NMR signal at ~-60 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks in the dihydrochloride salt, critical for understanding stability .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 349.19 for CHClFN) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The -CF group enhances:
- Lipophilicity : Measured via logP assays (estimated logP ~2.5), improving blood-brain barrier penetration .
- Metabolic stability : Resistance to oxidative degradation, validated by in vitro microsomal assays .
- Electronic effects : Electron-withdrawing nature alters pK of the amine group (predicted pK ~8.5), affecting protonation states in biological environments .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., -spiperone for dopamine D receptors) to assess affinity .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphatases, using ATP analogs (e.g., ADP-Glo™) .
- Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cell lines to evaluate IC values .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
- Stability : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by LC-MS to identify hydrolysis or oxidation products .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities be resolved?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs) .
- Structural modeling : Molecular docking (AutoDock Vina) to identify binding poses conflicting with experimental IC values .
- Species-specific differences : Test on human vs. rodent receptor isoforms cloned into HEK cells .
Q. What strategies mitigate off-target effects in CNS studies?
- Methodological Answer :
- Selective functionalization : Introduce bulky substituents (e.g., 2-methyl groups) to reduce σ-receptor affinity .
- Prodrug design : Mask the amine with acetyl groups, hydrolyzed in vivo for targeted activation .
- CRISPR screening : Identify genes modulating off-target toxicity in neuronal cell lines .
Q. How can computational models predict metabolic pathways?
- Methodological Answer :
- In silico tools : Use MetaSite or GLORYx to predict cytochrome P450 oxidation sites (e.g., N-dealkylation) .
- MD simulations : Analyze binding to CYP3A4 isoforms using GROMACS .
- Validation : Correlate predictions with in vitro hepatocyte metabolism data .
Q. What crystallographic challenges arise in resolving the dihydrochloride salt form?
- Methodological Answer :
Q. How do steric effects of the trifluoromethyl group impact SAR studies?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with -CH, -Cl, or -OCF groups to isolate steric vs. electronic contributions .
- Conformational analysis : NOESY NMR to assess restricted rotation of the benzyl group .
- Crystal structure overlays : Superpose with analog structures (e.g., 4-fluoro derivatives) to quantify steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
